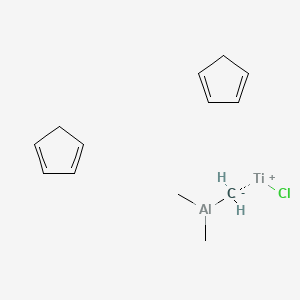
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is a complex organometallic compound that features a unique combination of titanium, aluminum, and cyclopentadienyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane typically involves the reaction of titanium tetrachloride with cyclopentadiene and dimethylaluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organometallic derivatives .
Scientific Research Applications
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metallodrugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane involves the interaction of its metal centers with various substrates. The titanium and aluminum centers can coordinate with different ligands, facilitating various catalytic processes. The cyclopentadienyl ligands play a crucial role in stabilizing the metal centers and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Titanocenes: Compounds containing titanium and cyclopentadienyl ligands.
Zirconocenes: Similar to titanocenes but with zirconium instead of titanium.
Ferrocene: Contains iron and cyclopentadienyl ligands.
Uniqueness
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is unique due to the presence of both titanium and aluminum centers, which provide a distinct combination of reactivity and stability. This makes it particularly useful in catalytic applications where both metals can synergistically enhance the overall catalytic performance .
Properties
CAS No. |
67719-69-1 |
|---|---|
Molecular Formula |
C13H19AlClTi |
Molecular Weight |
285.59 g/mol |
IUPAC Name |
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane |
InChI |
InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q2*-1;;;-1;;;+4/p-1 |
InChI Key |
JJNHBFYGCSOONU-UHFFFAOYSA-M |
SMILES |
C[Al](C)[CH2-].C1C=CC=C1.C1C=CC=C1.Cl[Ti+] |
Canonical SMILES |
[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















